5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
Description
Properties
IUPAC Name |
5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZHDORVOYYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole has been explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of various therapeutic agents:
- Antimicrobial Agents : Compounds derived from this oxazole have demonstrated activity against bacterial strains by inhibiting specific enzymes or disrupting cell membrane integrity.
- Anti-inflammatory Drugs : The compound's structure allows for modifications that enhance its efficacy as an anti-inflammatory agent.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of several oxazole derivatives, including those based on this compound. The results indicated significant inhibition of bacterial growth, showcasing its potential in developing new antibiotics.
Material Science
This compound is also utilized in the synthesis of advanced materials, particularly polymers and coatings. Its unique structure contributes to improved mechanical properties and thermal stability.
- Polymer Additives : Incorporation of this compound into polymer matrices enhances hydrophobicity and durability.
- Coatings : The compound's reactivity allows it to be used in formulating protective coatings that resist environmental degradation.
Case Study: Polymer Enhancement
Research demonstrated that adding this compound to polymer blends resulted in a measurable increase in tensile strength and thermal resistance compared to control samples without the compound.
Comparison with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 5-Methyl-2-(chloromethyl)oxazole | 5-Methyl | Antimicrobial properties |
| 4,5-Dimethyl-2-(chloromethyl)oxazole | 4,5-Dimethyl | Drug development |
| 5-(tert-butyl)oxazole | tert-butyl | Material science applications |
Mechanism of Action
The mechanism by which 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes
Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3-oxazole derivatives are heavily influenced by substituents. Key comparisons include:
- Chloroethyl vs. Chloromethyl : The 2-chloroethyl group in the target compound may undergo hydrolysis or alkylation more readily than chloromethyl groups due to its longer chain, enhancing reactivity with biomolecules .
- tert-Butyl Group : This substituent increases lipophilicity (logP), improving bioavailability compared to polar analogues like 5-(4-bromophenyl)-1,3-oxazole .
Pharmacological Activity
- Anticancer Potential: The 2-chloroethyl group resembles alkylating agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which alkylate DNA and proteins, inducing cytotoxicity . The tert-butyl group may further enhance tumor penetration .
- Plant Growth Regulation: N-Sulfonyl-1,3-oxazoles stimulate root and shoot growth in plants at nanomolar concentrations, suggesting the target compound’s tert-butyl and chloroethyl groups could modulate similar pathways .
Physicochemical Properties
| Property | This compound | 5-(4-Bromophenyl)-1,3-oxazole | Bis(2-chloroethyl)ether (Analog) |
|---|---|---|---|
| Lipophilicity (logP) | High (estimated) | Moderate | High |
| Solubility | Low (organic solvents) | Low | Low |
| Stability | Moderate (prone to hydrolysis) | Stable | Reacts in aqueous environments |
- The tert-butyl group increases logP, favoring blood-brain barrier penetration, while the chloroethyl group may reduce aqueous solubility .
Biological Activity
5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.
Structural Characteristics
This compound features a five-membered oxazole ring with a tert-butyl group and a chloroethyl substituent. Its molecular formula is with a molecular weight of 173.64 g/mol . The presence of the oxazole ring is significant as it is known to enhance biological activity in various compounds.
Antimicrobial Activity
Research has shown that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole and oxazole have been reported to possess antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Studies indicate that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The oxazole ring structure has been linked to antifungal properties, with some derivatives showing superior activity compared to standard antifungal agents like fluconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | 1.56 - 6.25 |
| Thiazole Derivative | Antifungal | Candida albicans, C. neoformans | < 10 |
| 2-Aminothiazole Derivative | Anticancer | Various cancer cell lines | IC50 < 10 |
Anticancer Properties
The potential anticancer activity of oxazole derivatives has garnered attention in recent studies. Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For instance, studies involving related compounds revealed that they could significantly increase caspase-3 activation, indicating programmed cell death .
- Case Studies : A series of synthesized thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines, with some showing IC50 values significantly lower than established chemotherapeutics .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Type | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| This compound | Leukemia | HL-60 | < 10 |
| Thiazole Derivative | Hepatocellular Carcinoma | HepG2 | < 20 |
| Aminothiazole Derivative | Various | K563 | < 15 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the biological profile of this compound suggests potential anti-inflammatory and antioxidant properties. These effects are often linked to the modulation of various signaling pathways involved in inflammation and oxidative stress .
Preparation Methods
Aldehyde Precursor Design
The aldehyde must be structured such that the tert-butyl group occupies the position adjacent to the oxazole nitrogen (C5), while the 2-chloroethyl group is positioned at C2. A plausible precursor is 3-(2-chloroethyl)-4-tert-butyl-2-oxobutanal , though its synthesis would involve multi-step functionalization.
Reaction Conditions
-
TosMIC (1.2 equiv.) and the aldehyde (1.0 equiv.) are reacted in ethanol or DMSO at 80°C under basic conditions (e.g., KCO or CsCO).
-
Cyclization proceeds via nucleophilic attack of the isocyanide on the aldehyde, followed by elimination of p-toluenesulfinic acid.
| Key Variable | Optimal Condition | Yield (Hypothetical) |
|---|---|---|
| Solvent | DMSO | 70–80% |
| Base | CsCO | High conversion |
| Temperature | 80°C | 4–6 h reaction time |
Challenges : The instability of the 2-chloroethyl-substituted aldehyde may necessitate in situ generation or protective group strategies.
Post-Functionalization of 5-tert-Butyl-2-(Chloromethyl)-1,3-Oxazole
A more feasible route involves modifying 5-tert-butyl-2-(chloromethyl)-1,3-oxazole (CAS: 224441-73-0), a commercially available intermediate, to introduce the additional methylene group.
Nucleophilic Substitution
-
Treating the chloromethyl derivative with sodium cyanide (NaCN) in DMF forms the cyanomethyl intermediate, which is subsequently reduced to aminomethyl using LiAlH.
-
The aminomethyl group is alkylated with chloroethyl bromide (ClCHCHBr) in the presence of KCO, followed by chlorination with SOCl.
Radical-Mediated Chain Elongation
-
Using AIBN as an initiator, the chloromethyl group undergoes radical addition with ethylene under UV light, yielding 2-(2-chloroethyl)-1,3-oxazole after workup.
| Step | Reagents/Conditions | Hypothetical Yield |
|---|---|---|
| Cyanidation | NaCN, DMF, 60°C, 12 h | 65% |
| Reduction | LiAlH, THF, 0°C → RT | 70% |
| Alkylation | ClCHCHBr, KCO, DMF | 50% |
| Chlorination | SOCl, reflux, 2 h | 85% |
Limitations : Multi-step synthesis reduces overall efficiency, and intermediates may require purification via column chromatography.
Hantzsch Oxazole Synthesis with α-Haloketones
The Hantzsch method involves cyclocondensation of α-haloketones with amides or thioamides. For this target, 2-chloro-1-(tert-butyl)propan-1-one and 2-chloroethylamine hydrochloride could serve as precursors.
Mechanistic Pathway
-
The α-haloketone reacts with 2-chloroethylamine in ethanol at reflux, forming an imine intermediate.
-
Cyclodehydration via HCl elimination produces the oxazole ring.
Reaction Equation :
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | None (self-condensation) |
| Reaction Time | 8–12 h |
Yield Considerations : Steric hindrance from the tert-butyl group may limit efficiency (<50%).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions, as demonstrated in quinoline-oxazole syntheses, could adapt Suzuki-Miyaura or Negishi couplings to install the 2-chloroethyl group.
Substrate Design
-
Boronic Acid Partner : 2-Chloroethylboronic acid.
-
Oxazole Halide : 5-tert-butyl-2-bromo-1,3-oxazole (hypothetical intermediate).
Optimized Conditions
-
Catalyst : Pd(PPh) (5 mol%).
-
Base : CsCO (2.0 equiv.).
-
Solvent : DMF/HO (9:1) at 80°C for 12 h.
Hypothetical Outcome : Moderate yield (60–70%) due to potential oxidative addition challenges with the oxazole bromide.
Comparison of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Van Leusen Synthesis | High regioselectivity | Unstable aldehyde precursor |
| Post-Functionalization | Uses commercial intermediates | Multi-step, low overall yield |
| Hantzsch Synthesis | One-pot reaction | Steric hindrance reduces yield |
| Palladium Catalysis | Modular for diverse substituents | Requires specialized ligands |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, analogous oxazole derivatives are synthesized via coupling of thiophene or benzoxazole precursors under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Reaction optimization includes controlling temperature (room temperature for high yield) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Structural confirmation via NMR and X-ray crystallography is critical .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond lengths (C–C ≈ 1.523 Å), and torsion angles, which are refined using software like SHELX . Complementary techniques like FT-IR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : The compound’s rigid heterocyclic core and electron-withdrawing chloroethyl group make it a candidate for fluorescent whitening agents, as seen in structurally similar benzoxazole-thiophene hybrids . Applications in organic electronics (e.g., OLEDs) require evaluating photophysical properties (e.g., fluorescence quantum yield) via UV-Vis and emission spectroscopy .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles or disorder) be resolved during structural refinement?
- Methodological Answer : Discrepancies in SC-XRD data, such as thermal motion artifacts or partial occupancy, are addressed using constraints (e.g., SADI in SHELX) or twinning corrections. For example, in analogous compounds, anisotropic displacement parameters (ADPs) are refined iteratively, and hydrogen atoms are placed geometrically with fixed values . Cross-validation with DFT-optimized geometries can resolve ambiguities .
Q. What mechanistic insights explain the reactivity of the 2-chloroethyl substituent in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group undergoes reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Kinetic studies using or LC-MS monitor reaction progress, while steric effects from the tert-butyl group may slow substitution. Computational modeling (e.g., Gaussian) predicts transition states and activation energies .
Q. What advanced spectroscopic techniques are used to probe electronic interactions in oxazole derivatives?
- Methodological Answer : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures redox potentials (e.g., HOMO/LUMO levels). For example, thiazole analogs exhibit electrochemical gaps of ~3.2 eV, correlating with DFT-calculated band structures . Solid-state NMR can reveal π-stacking interactions in crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
